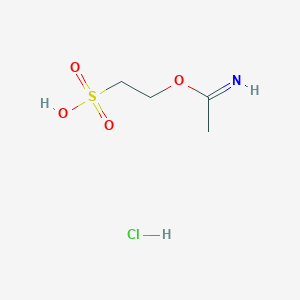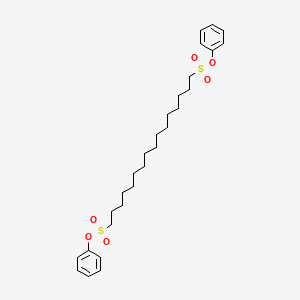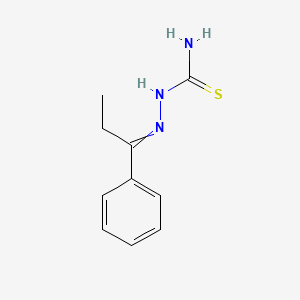
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is an organic compound with the molecular formula C10H13N3S. It is a derivative of hydrazinecarbothioamide and features a phenylpropylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- can be synthesized through the condensation reaction of hydrazinecarbothioamide with 1-phenylpropanone. The reaction typically occurs in the presence of a catalytic amount of acetic acid and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and thioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: Similar structure but with an ethylidene group instead of a propylidene group.
Thiosemicarbazide: A simpler derivative of hydrazinecarbothioamide without the phenylpropylidene group.
Uniqueness
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
106010-23-5 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
(1-phenylpropylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14) |
Clé InChI |
GACGSIKNWJRYHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=S)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


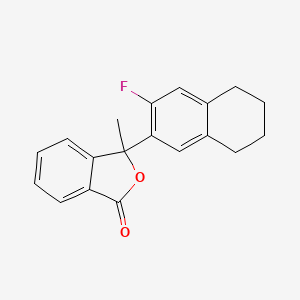
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)
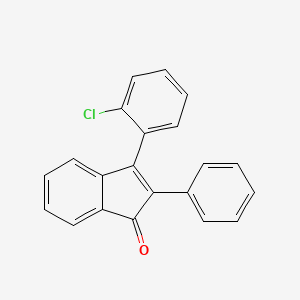
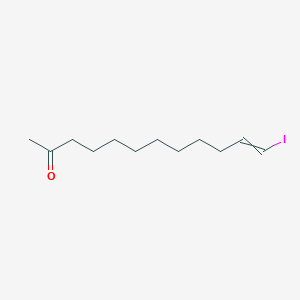
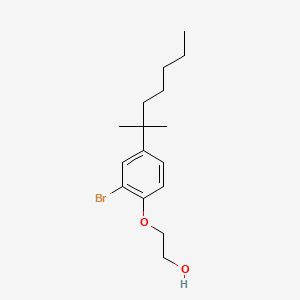
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
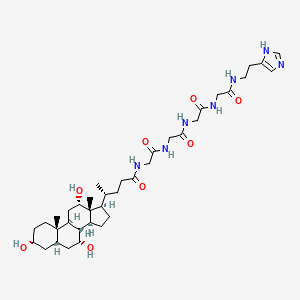
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
